molecular formula C16H14N6OS B10980457 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide

Cat. No.: B10980457
M. Wt: 338.4 g/mol
InChI Key: BROMTDLEYFOJGO-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide: is a chemical compound with the following properties:

    Chemical Formula: CHNOS

    Molecular Weight: 224.24 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the following steps:

    Triazolo[4,3-b]pyridazin-6-ylthio Synthesis: The triazolo[4,3-b]pyridazin-6-ylthio moiety can be synthesized through appropriate cyclization reactions.

    Indole Attachment: The indole ring is introduced via nucleophilic substitution or other suitable reactions.

    Amide Formation: The final step involves amide bond formation between the indole nitrogen and the carboxylic acid group.

Industrial Production:: Industrial-scale production methods typically optimize yield, scalability, and cost-effectiveness. These may involve continuous flow processes, solid-phase synthesis, or other efficient techniques.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Substitution: Nucleophilic substitution reactions can modify the indole nitrogen or other functional groups.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Substitution: Nucleophiles (e.g., amines) and suitable solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include various derivatives of the parent compound.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a lead compound for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in materials science or as a building block for other molecules.

Mechanism of Action

The exact mechanism remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further investigation could reveal related structures. Highlighting its uniqueness would require a comparative analysis.

Properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide

InChI

InChI=1S/C16H14N6OS/c23-15(19-12-1-2-13-11(9-12)5-7-17-13)6-8-24-16-4-3-14-20-18-10-22(14)21-16/h1-5,7,9-10,17H,6,8H2,(H,19,23)

InChI Key

BROMTDLEYFOJGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CCSC3=NN4C=NN=C4C=C3

Origin of Product

United States

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